Methoxymethyltrimethylsilane

Catalog No.
S1510755
CAS No.
14704-14-4
M.F
C5H14OSi
M. Wt
118.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxymethyltrimethylsilane

CAS Number

14704-14-4

Product Name

Methoxymethyltrimethylsilane

IUPAC Name

methoxymethyl(trimethyl)silane

Molecular Formula

C5H14OSi

Molecular Weight

118.25 g/mol

InChI

InChI=1S/C5H14OSi/c1-6-5-7(2,3)4/h5H2,1-4H3

InChI Key

PPNQXAYCPNTVHH-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC[Si](C)(C)C

The exact mass of the compound (Methoxymethyl)trimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methoxymethyltrimethylsilane (MOM-TMS), CAS 14704-14-4, is a bifunctional organosilane reagent widely utilized in organic synthesis. It serves two primary, procurement-critical roles: as a safer and more manageable alternative for introducing the methoxymethyl (MOM) protecting group onto alcohols, and as a stable, effective precursor to the methoxymethyl anion for carbon-carbon bond formation. Its utility in synthetic routes, such as the Peterson olefination, distinguishes it from simple silylating agents or other single-purpose protecting group reagents.

Selecting a substitute for Methoxymethyltrimethylsilane based on superficial structural similarity introduces significant process and safety risks. The traditional reagent for MOM protection, methoxymethyl chloride (MOM-Cl), is a known carcinogen, making MOM-TMS a preferred choice for improved laboratory safety and reduced handling precautions. Its structural isomer, (chloromethyl)trimethylsilane, serves a different synthetic purpose, primarily as a source for the trimethylsilylmethyl group in reactions like Peterson methylenation, and does not function as a methoxymethylating agent. Furthermore, while standard silyl ethers like TBDMS provide robust alcohol protection, they lack the specific acetal functionality of the MOM group, which allows for selective deprotection under acidic conditions that leave many silyl ethers intact, a critical feature for orthogonal synthesis strategies.

Enables Orthogonal Deprotection Strategies Not Possible with Standard Silyl Ethers

The methoxymethyl (MOM) group installed by Methoxymethyltrimethylsilane offers a distinct advantage in multi-step synthesis due to its selective lability under acidic conditions, which contrasts with the stability profile of common silyl ethers. For example, MOM ethers can be efficiently cleaved using catalytic bismuth triflate in aqueous THF at room temperature, providing high yields of the deprotected alcohol. Crucially, this method is highly chemoselective, leaving robust silyl ethers like tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) completely intact under the same conditions. In contrast, TBDMS ethers typically require fluoride-based reagents (e.g., TBAF) or stronger acidic conditions for cleavage, allowing for a planned, sequential deprotection workflow.

Evidence DimensionChemoselective Deprotection Yield
Target Compound DataMOM ether deprotection: >95% yield with Bi(OTf)3 in aq. THF.
Comparator Or BaselineTBDMS and TBDPS ethers: Unaffected under identical Bi(OTf)3 conditions.
Quantified DifferenceQualitatively complete selectivity.
ConditionsCatalytic Bi(OTf)3, THF/water (1:1), room temperature.

This orthogonality is critical for procurement in complex synthesis, as it allows chemists to selectively unmask one alcohol while others remain protected, avoiding extra protection/deprotection steps and improving overall yield.

Functions as a Methoxymethyl Anion Equivalent for C-C Bond Formation, Unlike Isomeric (Chloromethyl)trimethylsilane

Methoxymethyltrimethylsilane serves as a key precursor to the methoxymethyl anion, enabling nucleophilic addition to carbonyls for one-carbon homologation, a reaction pathway not accessible with its isomer, (chloromethyl)trimethylsilane (CMTMS). Upon deprotonation (e.g., with s-BuLi), MOM-TMS adds to aldehydes or ketones to form a β-hydroxysilane intermediate. This intermediate can then undergo stereospecific elimination under acidic or basic conditions to yield vinyl ethers or other alkene products (the Peterson Olefination). CMTMS, by contrast, is typically used to generate the trimethylsilylmethyl Grignard or lithium reagent, which acts as a methylene (-CH2-) donor, not a methoxymethyl (-CH2OCH3) donor.

Evidence DimensionSynthetic Transformation
Target Compound DataForms a methoxymethyl anion equivalent; adds to carbonyls to yield β-hydroxy(methoxymethyl)silanes.
Comparator Or Baseline(Chloromethyl)trimethylsilane: Forms a methylene anion equivalent; used for methylenation reactions.
Quantified DifferenceFundamentally different reactive species and synthetic outcomes (methoxymethylation vs. methylenation).
ConditionsDeprotonation with strong base (e.g., organolithium) followed by reaction with an electrophile (e.g., ketone).

For synthetic chemists needing to construct enol ethers or perform a one-carbon homologation with a methoxymethyl group, MOM-TMS is the specific and correct choice over its non-functional isomer.

Complex Molecule Synthesis Requiring Orthogonal Alcohol Protection

In the synthesis of natural products or pharmaceutical intermediates with multiple hydroxyl groups, this compound is the right choice when a robust, base-stable protecting group is needed that can be selectively removed with mild acid catalysis without affecting acid-sensitive TBDMS or TBDPS groups present elsewhere in the molecule.

One-Carbon Homologation of Ketones and Aldehydes to Enol Ethers

When the synthetic goal is the conversion of a carbonyl compound into a vinyl ether, Methoxymethyltrimethylsilane is specified as the precursor for the required methoxymethyl anion. This pathway is central to Peterson olefination routes targeting these specific structures.

Replacing Hazardous Reagents in Standard Operating Procedures

For industrial or academic labs seeking to improve safety protocols by phasing out regulated carcinogens, this compound serves as a direct, functionally equivalent, and non-carcinogenic substitute for methoxymethyl chloride (MOM-Cl) in alcohol protection schemes.

Hydrogen Bond Acceptor Count

1

Exact Mass

118.081391600 Da

Monoisotopic Mass

118.081391600 Da

Heavy Atom Count

7

UNII

5SPN5W2XBK

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

14704-14-4

Wikipedia

(Methoxymethyl)trimethylsilane

Dates

Last modified: 08-15-2023

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